
4,7-Dimethylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds under acidic conditions to form isoquinoline derivatives .
Another method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method is efficient and provides high yields of isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4,7-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert isoquinolines into pyridine-3,4-dicarboxylic acid and its anhydride.
Reduction: Reduction reactions can be used to modify the functional groups attached to the isoquinoline ring.
Substitution: Isoquinolines can undergo substitution reactions, particularly at positions 1 and 3 of the ring.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C).
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 yields pyridine-3,4-dicarboxylic acid, while bromination produces 4-bromoisoquinoline .
科学的研究の応用
4,7-Dimethylisoquinoline has several scientific research applications:
作用機序
The mechanism of action of 4,7-Dimethylisoquinoline and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as alpha 2B-adrenergic receptor antagonists, inhibiting platelet aggregation . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: This compound has been studied for its potential as an antiplatelet agent.
4-Bromoisoquinoline: A brominated derivative of isoquinoline used in various chemical reactions.
Uniqueness
4,7-Dimethylisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its methyl groups at positions 4 and 7 can affect the electronic properties of the isoquinoline ring, making it distinct from other isoquinoline derivatives.
特性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
4,7-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-3-4-11-9(2)6-12-7-10(11)5-8/h3-7H,1-2H3 |
InChIキー |
ZYYDWVRKCXCJHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=CN=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


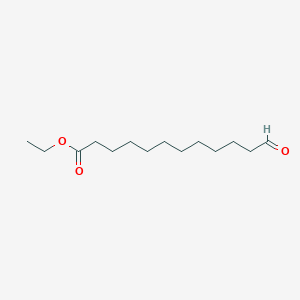
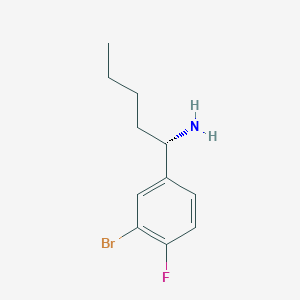

![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)
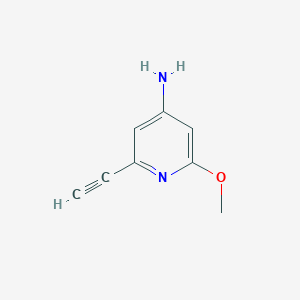


![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B12972848.png)

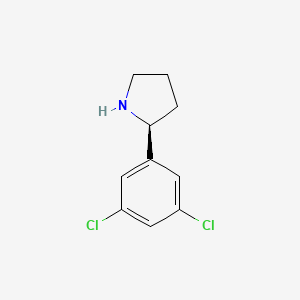

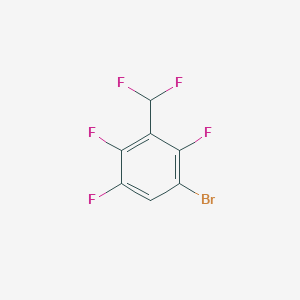
![2-{[(4-Trifluoromethyl)benzyl]sulphonyl}ethanethioamide](/img/structure/B12972870.png)

